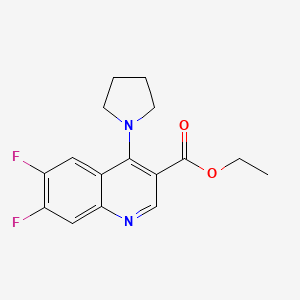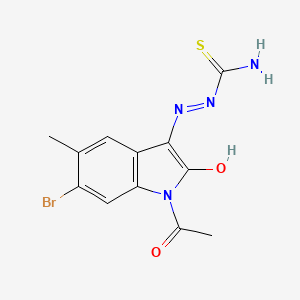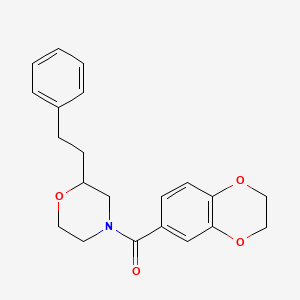![molecular formula C18H20N2O3S B6051276 5-benzylidene-3-[3-oxo-3-(1-piperidinyl)propyl]-1,3-thiazolidine-2,4-dione](/img/structure/B6051276.png)
5-benzylidene-3-[3-oxo-3-(1-piperidinyl)propyl]-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-benzylidene-3-[3-oxo-3-(1-piperidinyl)propyl]-1,3-thiazolidine-2,4-dione, commonly known as TZD, is a thiazolidinedione derivative. It is a potent antidiabetic agent that has been widely used to treat type 2 diabetes mellitus. TZD has gained significant attention in the scientific community due to its unique properties and potential therapeutic applications.
作用機序
The mechanism of action of TZD involves the activation of peroxisome proliferator-activated receptor-gamma (PPAR-gamma). PPAR-gamma is a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism. Activation of PPAR-gamma by TZD leads to an increase in insulin sensitivity, resulting in improved glucose uptake and utilization. TZD also inhibits the production of pro-inflammatory cytokines by blocking the nuclear factor-kappa B (NF-kappa B) pathway.
Biochemical and Physiological Effects:
TZD has been shown to have various biochemical and physiological effects. It has been found to decrease insulin resistance, reduce blood glucose levels, and improve lipid metabolism. TZD has also been shown to decrease the levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6). Additionally, TZD has been found to have beneficial effects on cardiovascular health by improving endothelial function and reducing the risk of atherosclerosis.
実験室実験の利点と制限
One of the advantages of using TZD in lab experiments is its well-established mechanism of action. TZD has been extensively studied, and its effects on various biological processes are well understood. Additionally, TZD is readily available and can be synthesized in large quantities. However, one of the limitations of using TZD in lab experiments is its potential toxicity. TZD has been found to cause liver toxicity and may have adverse effects on other organs.
将来の方向性
There are several future directions for research on TZD. One area of research is the development of TZD derivatives with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of TZD in other diseases such as cancer and neurodegenerative disorders. Additionally, the safety and toxicity of TZD need to be further investigated to ensure its safe use in humans.
Conclusion:
In conclusion, TZD is a potent antidiabetic agent with various pharmacological activities. The mechanism of action of TZD involves the activation of PPAR-gamma, leading to improved insulin sensitivity and reduced inflammation. TZD has beneficial effects on glucose and lipid metabolism, cardiovascular health, and inflammatory markers. However, its potential toxicity needs to be further investigated. Future research on TZD should focus on developing TZD derivatives with improved pharmacological properties and investigating its potential therapeutic applications in other diseases.
合成法
The synthesis of TZD involves the reaction of 3-(1-piperidinyl)propionyl chloride with thiourea to form 3-(1-piperidinyl)propylthiourea. This intermediate is then reacted with benzaldehyde to form 5-benzylidene-3-[3-oxo-3-(1-piperidinyl)propyl]-1,3-thiazolidine-2,4-dione. The purity of the synthesized compound can be confirmed by using various analytical techniques such as NMR, IR, and HPLC.
科学的研究の応用
TZD has been extensively studied for its potential therapeutic applications. It has been found to possess various pharmacological activities such as antidiabetic, anti-inflammatory, and anticancer properties. The antidiabetic activity of TZD is attributed to its ability to improve insulin sensitivity and reduce blood glucose levels. TZD has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, TZD has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.
特性
IUPAC Name |
(5Z)-5-benzylidene-3-(3-oxo-3-piperidin-1-ylpropyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-16(19-10-5-2-6-11-19)9-12-20-17(22)15(24-18(20)23)13-14-7-3-1-4-8-14/h1,3-4,7-8,13H,2,5-6,9-12H2/b15-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKHGNRSVFGMEZ-SQFISAMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49678589 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[({[(4-bromophenoxy)acetyl]amino}carbonothioyl)amino]phenyl}-2-methylpropanamide](/img/structure/B6051197.png)

![methyl 5-{3-[(3-fluorophenyl)amino]-1-piperidinyl}-5-oxopentanoate](/img/structure/B6051216.png)
![2-[4-(2,3-difluorobenzyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6051219.png)
![5-(4-morpholinyl)-8-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinoline](/img/structure/B6051231.png)
![N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-2-pyrazinamine](/img/structure/B6051236.png)


![2-[4-(2-adamantyl)-1-benzyl-2-piperazinyl]ethanol](/img/structure/B6051252.png)

![3-[2-(4-methoxyphenyl)ethyl]-1-(3,3,3-trifluoropropanoyl)piperidine](/img/structure/B6051270.png)
![ethyl 4-[({4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}amino)sulfonyl]benzoate](/img/structure/B6051282.png)
![8-(4-chlorophenyl)-7-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6051293.png)
![5-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B6051295.png)